molecular formula C11H14N2O4 B035728 N-(p-Hydroxyphenyl)-L-glutamine CAS No. 30382-24-2

N-(p-Hydroxyphenyl)-L-glutamine

Cat. No.: B035728
CAS No.: 30382-24-2
M. Wt: 238.24 g/mol
InChI Key: LOTUEIYQWILGCV-VIFPVBQESA-N
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Description

Discovery and First Isolation

N-(p-Hydroxyphenyl)-L-glutamine was first identified during investigations into pigment formation in Agaricus bisporus (common button mushroom). Researchers observed that early spore development coincided with the appearance of a red pigment capable of inhibiting mitochondrial respiration. Through chromatographic separation and spectral analysis, the team isolated two key compounds: γ-L-glutaminyl 3,4-benzoquinone (the active inhibitor) and its immediate precursor, γ-L-glutaminyl 4-hydroxybenzene, later confirmed as this compound. The isolation method involved ethanol extraction of mushroom gills, followed by ion-exchange chromatography and partition techniques to purify the compound. This discovery marked the first report of a glutamine-derived phenolic conjugate in fungal systems, expanding understanding of secondary metabolite diversity in basidiomycetes.

Nomenclature and Taxonomic Classification

The compound’s systematic IUPAC name is 2-amino-5-(4-hydroxyanilino)-5-oxopentanoic acid , reflecting its structure as a glutamine analog with a para-hydroxyphenyl substitution at the amide nitrogen. Alternative designations include:

  • γ-L-Glutaminyl-4-hydroxybenzene
  • N-(4-Hydroxyphenyl)-L-glutamine

Taxonomically, it belongs to the class of aryl-glutamine conjugates , which are rare in nature compared to more common glutamate or glutamine derivatives like monosodium glutamate (MSG) or γ-glutamyl peptides. Its presence in Agaricus bisporus places it within fungal secondary metabolites, distinct from plant-derived phenolic amino acid conjugates such as those found in wheat gluten or kombu seaweed.

Historical Research Milestones

Key advancements in understanding this compound include:

  • 1970 : Structural elucidation by nuclear magnetic resonance (NMR) and mass spectrometry confirmed the gamma-amide linkage between glutamine and 4-hydroxybenzene, distinguishing it from O-linked phenolic conjugates.
  • 1980s : Studies on microbial glutamine metabolism revealed that Corynebacterium species—used industrially for glutamate production—lack pathways to synthesize aryl-glutamine conjugates, highlighting the uniqueness of fungal biosynthesis.
  • 2005 : PubChem entry creation (CID 100138) standardized physicochemical data, including molecular formula (C₁₁H₁₄N₂O₄) and weight (238.24 g/mol).
  • 2022 : Investigations into glutamine metabolism in autoimmune hepatitis referenced synthetic analogs of this compound as potential T-cell modulation tools, though direct studies on the natural compound remain limited.

Evolutionary Context of Naturally Occurring Analogs

This compound represents an evolutionary adaptation in fungi for managing oxidative stress during spore maturation. The compound’s oxidation product, γ-L-glutaminyl 3,4-benzoquinone, acts as a transient electron acceptor in mitochondrial electron transport chains, potentially regulating energy metabolism under low-oxygen conditions. Analogous phenolic conjugates in plants, such as chlorogenic acid (caffeoylquinic acid), serve antioxidant roles but derive from caffeic acid rather than glutamine. The exclusive presence of this glutamine derivative in Agaricus species suggests convergent evolution toward nitrogen-containing phenolic secondary metabolites, contrasting with the carboxylated phenolics prevalent in vascular plants.

This compound’s biosynthetic pathway remains partially characterized. Preliminary evidence suggests parallels to tyrosine metabolism, where 4-hydroxyphenylpyruvate—a known tyrosine catabolite—might undergo transamination with glutamine via an unidentified aryltransferase. The enzymatic mechanism likely differs from bacterial glutamine synthesis in Brevibacterium flavum, which prioritizes free glutamine production over conjugation.

Table 1: Comparative Analysis of Glutamine Derivatives  
| Compound                | Source Organism      | Functional Group        | Biological Role         |  
|-------------------------|----------------------|-------------------------|-------------------------|  
| this compound | *Agaricus bisporus* | Para-hydroxyphenyl amide | Mitochondrial inhibition |  
| Monosodium glutamate (MSG)       | *Corynebacterium* spp. | Sodium carboxylate      | Flavor enhancement       |  
| γ-L-Glutamyl cysteine    | Eukaryotes           | Thiol-linked dipeptide  | Glutathione precursor    |  

Properties

CAS No.

30382-24-2

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

(2S)-2-amino-5-(4-hydroxyanilino)-5-oxopentanoic acid

InChI

InChI=1S/C11H14N2O4/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m0/s1

InChI Key

LOTUEIYQWILGCV-VIFPVBQESA-N

SMILES

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)O

Isomeric SMILES

C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)O

melting_point

231.5°C

Other CAS No.

30382-24-2

physical_description

Solid

Synonyms

gamma-ghb; gamma-l-glutaminyl-4-hydroxybenzene; n-(4-hydroxyphenyl)-l-glutamin; GHB(RG); 4-(L-γ-Glutamylamino)phenol; N5-(4-Hydroxyphenyl)-L-glutamine; L-Glutamine, N-(4-hydroxyphenyl)-; N-(4-Hydroxyphenyl)-L-glutamine

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

This method employs coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the γ-carboxyl group for nucleophilic attack by p-aminophenol. The PMC study on glutamine-derived PET tracers demonstrated the efficacy of HATU in forming stable amide bonds between glutamic acid tert-butyl ester and aromatic amines. For this compound, this approach necessitates:

  • Protection of the α-carboxyl group (e.g., as a tert-butyl ester) to prevent unwanted reactions.

  • Activation of the γ-carboxyl group under mild alkaline conditions (pH 9–11) to enhance reactivity.

Catalytic Hydrogenation for Deprotection

Protecting the phenolic hydroxyl group of p-aminophenol as a benzyl ether prior to coupling prevents oxidation during synthesis. Post-coupling, catalytic hydrogenation with palladium-based catalysts (e.g., Pd/C or Pd(OH)₂-C) removes the benzyl group under hydrogen atmospheres (1–5 bar). This method, detailed in the synthesis of N(2)-L-alanyl-L-glutamine, achieves >95% deprotection efficiency while preserving the amide bond.

Step-by-Step Preparation Methods

Protection of the α-Carboxyl Group

L-Glutamic acid is esterified at the α-carboxyl position using tert-butanol under acidic conditions (e.g., HCl catalysis). This yields L-glutamic acid α-tert-butyl ester, isolating the γ-carboxyl for subsequent activation.

Reaction Conditions :

  • Reagent : tert-Butanol, HCl (gas or concentrated).

  • Temperature : 0–5°C to minimize side reactions.

  • Yield : ~85–90% (extrapolated from analogous methods).

Activation of the γ-Carboxyl Group

The γ-carboxyl group is activated using HATU or EDCl/HOBt (Hydroxybenzotriazole) in the presence of DIPEA (N,N-Diisopropylethylamine). The PMC study reported a 76% coupling efficiency for similar glutamine derivatives using HATU.

Optimized Protocol :

  • Dissolve L-glutamic acid α-tert-butyl ester (1 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3 eq) under nitrogen.

  • Stir at 0°C for 30 minutes to form the active ester.

Coupling with p-Aminophenol

Protected p-aminophenol (e.g., O-benzyl-p-aminophenol) is added to the activated γ-carboxyl intermediate. The reaction proceeds via nucleophilic acyl substitution, forming the amide bond.

Key Parameters :

  • Molar Ratio : 1:1.2 (glutamate derivative:p-aminophenol).

  • Solvent : Dimethylformamide (DMF) or dichloromethane (DCM).

  • Time : 6–12 hours at room temperature.

Deprotection of the Hydroxyl Group

The benzyl-protected intermediate undergoes hydrogenolysis using 10% Pd/C under H₂ (1–2 bar). This step restores the phenolic hydroxyl group with minimal racemization.

Example from Patent CN103265616A :

  • Catalyst : 5% Pd-C (10% loading by weight).

  • Solvent : Methanol/water (1:2 v/v).

  • Conditions : 25°C, 10 hours, 1 bar H₂.

  • Yield : 76% after recrystallization.

Final Deprotection of the α-Carboxyl Group

The tert-butyl ester is cleaved using trifluoroacetic acid (TFA) in dichloromethane, yielding the free α-carboxyl group.

Deprotection Protocol :

  • Reagent : TFA:DCM (1:1 v/v).

  • Time : 2 hours at 0°C.

  • Quenching : Neutralize with aqueous NaHCO₃.

Optimization of Reaction Conditions

Effect of Coupling Reagents

Comparative studies from the PMC article highlight HATU’s superiority over EDCl in amide bond formation, particularly for sterically hindered amines.

Coupling Reagent Reaction Time (h) Yield (%)
HATU676
EDCl/HOBt1258

Catalysts for Hydrogenation

Palladium catalysts vary in activity and selectivity. Pd(OH)₂-C offers higher stability in aqueous conditions compared to Pd-C.

Catalyst H₂ Pressure (bar) Temperature (°C) Yield (%)
Pd-C12576
Pd(OH)₂-C24060.8

Solvent Systems

Methanol-water mixtures (1:2 v/v) enhance catalyst dispersion and product solubility during hydrogenation.

Characterization and Analytical Data

Post-synthesis, the compound is purified via recrystallization (ethanol-water) and characterized by:

  • Melting Point : 215–216°C (decomposition), consistent with literature.

  • ¹H-NMR (D₂O) : δ 7.35–7.45 (m, aromatic H), 4.18 (dd, α-CH), 2.34 (dd, γ-CH₂).

  • Mass Spectrometry : EI-MS m/z 217 [M+H]⁺.

Challenges and Alternative Approaches

Oxidative Degradation of p-Aminophenol

The phenolic hydroxyl group is prone to oxidation, necessitating inert atmospheres (N₂ or Ar) during coupling. Alternative protection strategies (e.g., acetyl groups) are less effective due to harsh deprotection conditions.

Racemization Risks

Mild reaction temperatures (0–10°C) and short coupling times minimize racemization at the α-carbon of glutamic acid .

Chemical Reactions Analysis

Types of Reactions

N-(p-Hydroxyphenyl)-L-glutamine undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted phenolic derivatives.

Scientific Research Applications

N-(p-Hydroxyphenyl)-L-glutamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(p-Hydroxyphenyl)-L-glutamine involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The compound may also influence cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Phenylacetyl-L-glutamine

  • Structure : Features a phenylacetyl group (C₆H₅CO-) instead of p-hydroxyphenyl.
  • Molecular Weight : 281.26 g/mol (C₁₃H₁₅N₂O₅) .
  • Applications : Used as a biomarker in metabolomic studies (e.g., HMDB ID: HMDB0006344) .
  • Key Differences : The phenylacetyl group is hydrophobic, reducing water solubility compared to the hydroxylated derivative. This may limit its utility in aqueous biological systems but enhance membrane permeability.

N-(2-[¹⁸F]Fluoropropionyl)-L-glutamine ([¹⁸F]FPGLN)

  • Structure : Contains a fluoropropionyl group (CH₂CH₂¹⁸F-CO-) .
  • Applications : Radiotracer for positron emission tomography (PET) imaging of tumors. Demonstrated rapid uptake in tumor cells due to glutamine metabolism .
  • Key Differences: The ¹⁸F label enables non-invasive tracking, while the fluoropropionyl group alters metabolic stability. Compared to the hydroxylated derivative, [¹⁸F]FPGLN is more lipophilic, favoring blood-brain barrier penetration.

Volicitin (N-(17-Hydroxy-linolenoyl)-L-glutamine)

  • Structure: Acylated with a 17-hydroxy-linolenoyl group, a polyunsaturated fatty acid derivative .
  • Applications : Plant elicitor that induces volatile organic compound (VOC) release in response to herbivory .
  • Key Differences : The long hydrophobic chain facilitates integration into plant membranes, while the hydroxyl group at position 17 is critical for elicitor activity. Contrastingly, the p-hydroxyphenyl group in the target compound may favor interactions with mammalian enzymes.

N-Acetylglutamine

  • Structure: Acetyl group (CH₃CO-) attached to the α-amino group .
  • Applications : Common derivative to enhance stability and bioavailability. Used in nutritional supplements and metabolic studies .
  • Key Differences: Acetylation blocks the amino group, reducing reactivity but improving membrane permeability.

Trityl-L-glutamine

  • Structure : Triphenylmethyl (trityl) group (C₆H₅)₃C- attached to the side-chain amine .
  • Applications : Protective group in peptide synthesis to prevent side reactions .
  • Key Differences : The bulky trityl group increases steric hindrance, limiting enzymatic degradation but reducing solubility. The p-hydroxyphenyl group offers moderate steric effects while maintaining solubility.

N-(3-Mercapto-2-methylpropanoyl)-L-glutamine

  • Structure : Features a thiol-containing acyl group (HS-CH(CH₃)-CO-) .
  • Applications : Investigated for angiotensin-related hypertension due to thiol redox activity .
  • Key Differences: The thiol group confers antioxidant properties and metal-binding capacity, whereas the phenolic hydroxyl group in the target compound may act as a radical scavenger.

Research Findings and Trends

  • Structural-Activity Relationships : The addition of electron-withdrawing groups (e.g., fluorine in [¹⁸F]FPGLN) enhances metabolic stability but reduces aqueous solubility . Conversely, hydrophilic groups (e.g., hydroxyl in volicitin) improve interaction with polar biological targets .
  • Toxicity : Amidobenzoyl derivatives (e.g., N-(p-Amidobenzoyl)-L-glutamine) undergo factorial optimization to balance efficacy and toxicity, suggesting similar considerations may apply to p-hydroxyphenyl analogs .
  • Biomedical Potential: Thiol- and hydroxyl-containing derivatives show promise in therapeutic applications (e.g., hypertension, antioxidant therapy), whereas fluorinated analogs excel in diagnostic imaging .

Q & A

Q. How can factorial experiments optimize the synthesis of N-(p-Hydroxyphenyl)-L-glutamine derivatives?

Factorial experimental design is effective for identifying optimal reaction conditions. For example, temperature and reaction time are critical variables. In a study, temperature ranges (e.g., 25–80°C) and reaction durations (e.g., 4–24 hours) were systematically tested to maximize yield and purity. Computational tools like HyperChem 8.0.6 can then predict physicochemical properties (e.g., solubility, dipole moments) to validate experimental outcomes .

Q. What methodologies are recommended for characterizing this compound’s physicochemical properties?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and substitution patterns.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% as per industry standards) .
  • Quantum-Mechanical Modeling : Software like HyperChem calculates QSAR parameters (e.g., logP, polar surface area) to predict bioavailability and toxicity .

Advanced Research Questions

Q. How can radiolabeled derivatives of this compound be developed for in vivo imaging studies?

Radiolabeling with isotopes like ¹⁸F enables PET imaging. A protocol involves:

  • Prosthetic Group Coupling : Reacting ¹⁸F-fluoropropionyl chloride with the amine group of glutamine.
  • Purification : Using semi-preparative HPLC to isolate N-(2-¹⁸F-fluoropropionyl)-L-glutamine.
  • Biodistribution Assays : Administering the tracer to tumor-bearing mice and quantifying uptake via gamma counting .

Q. How should researchers address contradictions in toxicity data between in vitro and in vivo studies?

Discrepancies may arise from metabolic differences or experimental setups. Mitigation strategies include:

  • Dose-Response Curves : Testing multiple concentrations in cell cultures (e.g., IC₅₀ determination) and comparing with LD₅₀ values in animal models.
  • Metabolite Profiling : Using LC-MS to identify degradation products that may contribute to toxicity in vivo .

Q. What computational approaches predict the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding affinities to receptors like glutamine transporters. Parameters such as binding energy (ΔG) and hydrogen-bonding networks are critical for validating hypotheses .

Methodological Considerations

Q. What are best practices for ensuring batch-to-batch consistency in synthesizing this compound?

  • Strict Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress.
  • Quality Control : Implement HPLC-MS for each batch to verify purity and structural consistency .

Q. How can researchers validate the stability of this compound under physiological conditions?

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 4–9) at 37°C and analyze degradation via LC-MS.
  • Forced Degradation Studies : Expose to heat, light, or oxidizing agents to identify vulnerable functional groups .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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